molecular formula C25H19NO6 B6422513 N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-methoxybenzamide CAS No. 886186-10-3

N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-methoxybenzamide

Cat. No.: B6422513
CAS No.: 886186-10-3
M. Wt: 429.4 g/mol
InChI Key: GKLKLJVBLYSPRV-UHFFFAOYSA-N
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Description

This compound features a benzofuran core substituted at position 3 with a 2,3-dihydro-1,4-benzodioxine-6-carbonyl group and at position 2 with a 2-methoxybenzamide moiety.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO6/c1-29-18-8-4-3-7-17(18)25(28)26-22-16-6-2-5-9-19(16)32-24(22)23(27)15-10-11-20-21(14-15)31-13-12-30-20/h2-11,14H,12-13H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLKLJVBLYSPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-methoxybenzamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxine moiety and a methoxybenzamide group. Its molecular formula is C19H17NO4C_{19}H_{17}NO_{4} with a molecular weight of approximately 321.35 g/mol. The presence of these functional groups contributes to its biological activity.

Biological Activities

Research indicates that derivatives of benzodioxine and benzofuran compounds exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds containing benzodioxine structures have shown promise in inhibiting cancer cell proliferation. Studies suggest that they may induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : The modulation of inflammatory pathways has been observed in compounds similar to this compound. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
  • Neuropathic Pain Relief : Research has highlighted the potential of related compounds in alleviating neuropathic pain through the activation of cannabinoid receptors, specifically CB2 receptors. This suggests a possible mechanism for pain management without central side effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors involved in pain and inflammation.
  • Cell Signaling Pathways : It potentially influences various signaling pathways related to cell survival and apoptosis, particularly in cancer cells.
  • Antioxidant Properties : Some studies suggest that benzodioxine derivatives possess antioxidant properties, which may contribute to their protective effects against cellular damage.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on Anticancer Activity : A study published in Bioorganic & Medicinal Chemistry found that derivatives with similar structural features inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
  • Anti-inflammatory Research : Another investigation demonstrated that compounds with a similar backbone reduced pro-inflammatory cytokines in animal models of arthritis. This suggests potential therapeutic applications for inflammatory diseases.

Data Table: Biological Activities Summary

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine levels in arthritis models
Neuropathic Pain ReliefModulates CB2 receptors for pain management

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Compound Molecular Formula Molecular Weight Key Substituents Potential Applications Reference
Target Compound C₂₇H₂₁NO₆ 455.46 2-Methoxybenzamide, 2,3-dihydrobenzodioxine-6-carbonyl, benzofuran core Hypothetical enzyme inhibition (kinases, GPCRs)
N-{2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]-1-benzofuran-3-yl}-9H-xanthene-9-carboxamide (BA90662) C₃₁H₂₂N₂O₆ 518.52 Xanthene-9-carboxamide, benzodioxine carbamoyl Fluorescent probes, DNA intercalation studies
N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide C₂₁H₁₅N₂O₄S 391.42 Thiazole ring, benzofuran-2-carboxamide Anticancer agents (C–H bond functionalization via directing groups)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.27 N,O-bidentate directing group, 3-methylbenzamide Metal-catalyzed C–H activation reactions
1-[3-(Diethylamino)propyl]-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1H-pyrrol-2-one C₂₅H₂₈N₂O₆ 452.50 Diethylamino-propyl, 3-hydroxyphenyl, pyrrolone HSP40/JDP inhibition (anticancer migration suppression)

Key Structural and Functional Differences

  • Substituent Effects: The target compound’s 2-methoxybenzamide group may enhance lipophilicity compared to the thiazole-containing analog (C₂₁H₁₅N₂O₄S), which could improve membrane permeability . The xanthene group in BA90662 introduces fluorescence properties, making it suitable for imaging applications, unlike the non-fluorescent target compound . The N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide facilitates metal coordination, a feature absent in the target compound .
  • Synthetic Accessibility :

    • The target compound’s synthesis likely involves coupling 2-methoxybenzoyl chloride with a pre-functionalized benzofuran intermediate, analogous to methods used for BA90662 .
    • Thiazole-containing analogs (e.g., C₂₁H₁₅N₂O₄S) require heterocycle formation via Hantzsch thiazole synthesis, adding complexity .

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